

A Researcher's Guide to Interpreting the NMR Spectrum of 1-Bromobutane

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Compound of Interest

Compound Name: **1-Bromobutane**

Cat. No.: **B133212**

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For professionals in chemical research and drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **1-bromobutane**, comparing it with other halogenated butanes to highlight key spectral differences. Detailed experimental protocols are also provided to ensure reproducibility.

Analysis of 1-Bromobutane NMR Spectra

The structural formula of **1-bromobutane** ($\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Br}$) dictates its characteristic NMR spectra. The molecule possesses four distinct carbon environments and four unique sets of protons, leading to four signals in both the ^{13}C and ^1H NMR spectra.

^1H NMR Spectrum

The proton NMR spectrum of **1-bromobutane** is characterized by four signals with an integration ratio of 3:2:2:2.^[1] The chemical shift of each proton group is influenced by the electronegativity of the adjacent bromine atom, with protons closer to the bromine appearing further downfield.

- H_a ($\delta \approx 3.45$ ppm): These protons are on the carbon directly bonded to the bromine atom (C1). The strong deshielding effect of bromine causes this signal to appear at the highest chemical shift. It is split into a triplet by the two adjacent H_b protons ($n+1 = 2+1 = 3$).^[2]

- H_b ($\delta \approx 1.85$ ppm): Protons on the second carbon (C2) are adjacent to both H_a and H_c. Consequently, this signal is split by a total of five neighboring protons (2 from H_a and 3 from H_c), resulting in a complex multiplet, often appearing as a sextet.[1]
- H_c ($\delta \approx 1.45$ ppm): The protons on the third carbon (C3) are adjacent to H_b and H_d. This signal is split by five neighboring protons (2 from H_b and 3 from H_d), also resulting in a multiplet, which can appear as a quintet.[2]
- H_d ($\delta \approx 0.95$ ppm): This signal corresponds to the terminal methyl (CH₃) group protons (C4). Being the furthest from the electronegative bromine, these protons are the most shielded and appear at the lowest chemical shift. The signal is split into a triplet by the two adjacent H_c protons (n+1 = 2+1 = 3).[2]

¹³C NMR Spectrum

The ¹³C NMR spectrum of **1-bromobutane** displays four distinct signals, corresponding to the four carbon atoms in different chemical environments.[3] Similar to the ¹H spectrum, the chemical shifts are influenced by the proximity to the bromine atom.

- C1 ($\delta \approx 33.4$ ppm): The carbon directly attached to the bromine atom is the most deshielded and appears at the highest chemical shift.[3]
- C2 ($\delta \approx 35.0$ ppm): The second carbon is slightly less deshielded than C1.[3]
- C3 ($\delta \approx 21.4$ ppm): The third carbon is further upfield.[3]
- C4 ($\delta \approx 13.2$ ppm): The terminal methyl carbon is the most shielded and has the lowest chemical shift.[3]

Comparative NMR Data of Halobutanes

To better understand the spectral features of **1-bromobutane**, it is useful to compare its NMR data with those of its structural isomer, 2-bromobutane, and other 1-halobutanes.

Table 1: ¹H NMR Data Comparison of Halobutanes

Compound	Signal	Chemical Shift (ppm)	Multiplicity	Integration
1-Bromobutane	-CH ₂ Br	~3.45	Triplet	2H
-CH ₂ -	~1.85	Multiplet (Sextet)	2H	
-CH ₂ -	~1.45	Multiplet (Quintet)	2H	
-CH ₃	~0.95	Triplet	3H	
2-Bromobutane	-CHBr-	~4.15	Multiplet	1H
-CH ₂ -	~1.83	Multiplet	2H	
-CH ₃ (next to CHBr)	~1.70	Doublet	3H	
-CH ₃ (terminal)	~1.04	Triplet	3H	
1-Chlorobutane	-CH ₂ Cl	~3.50	Triplet	2H
-CH ₂ -	~1.75	Multiplet	2H	
-CH ₂ -	~1.40	Multiplet	2H	
-CH ₃	~0.90	Triplet	3H	
1-Iodobutane	-CH ₂ I	~3.20	Triplet	2H
-CH ₂ -	~1.80	Multiplet	2H	
-CH ₂ -	~1.42	Multiplet	2H	
-CH ₃	~0.93	Triplet	3H	

Table 2: ¹³C NMR Data Comparison of Halobutanes

Compound	C1 (ppm)	C2 (ppm)	C3 (ppm)	C4 (ppm)
1-Bromobutane	33.4	35.0	21.4	13.2
2-Bromobutane	53.4	34.3	26.1	12.2
1-Chlorobutane	44.7	34.9	20.2	13.5
1-Iodobutane	6.7	35.5	23.6	13.0

Experimental Protocols

Sample Preparation for NMR Spectroscopy

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for acquiring spectra of liquid samples like **1-bromobutane**.

- Sample Quantity: For ^1H NMR, use 5-25 mg of the liquid sample. For the less sensitive ^{13}C NMR, a higher quantity of 50-100 mg is recommended.[4]
- Solvent Selection: Use a deuterated solvent to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl_3) is a common choice for non-polar organic compounds. [5]
- Sample Dissolution: In a small, clean, and dry vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[4]
- Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[6]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.[4]
- Labeling and Cleaning: Cap the NMR tube, label it clearly, and wipe the outside of the tube with a lint-free tissue soaked in isopropanol or acetone before inserting it into the spectrometer.[7]

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

- Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

- ^1H NMR Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 8-16 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.

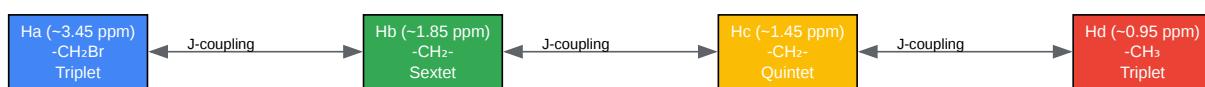
- ^{13}C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Visualizing NMR Data Relationships

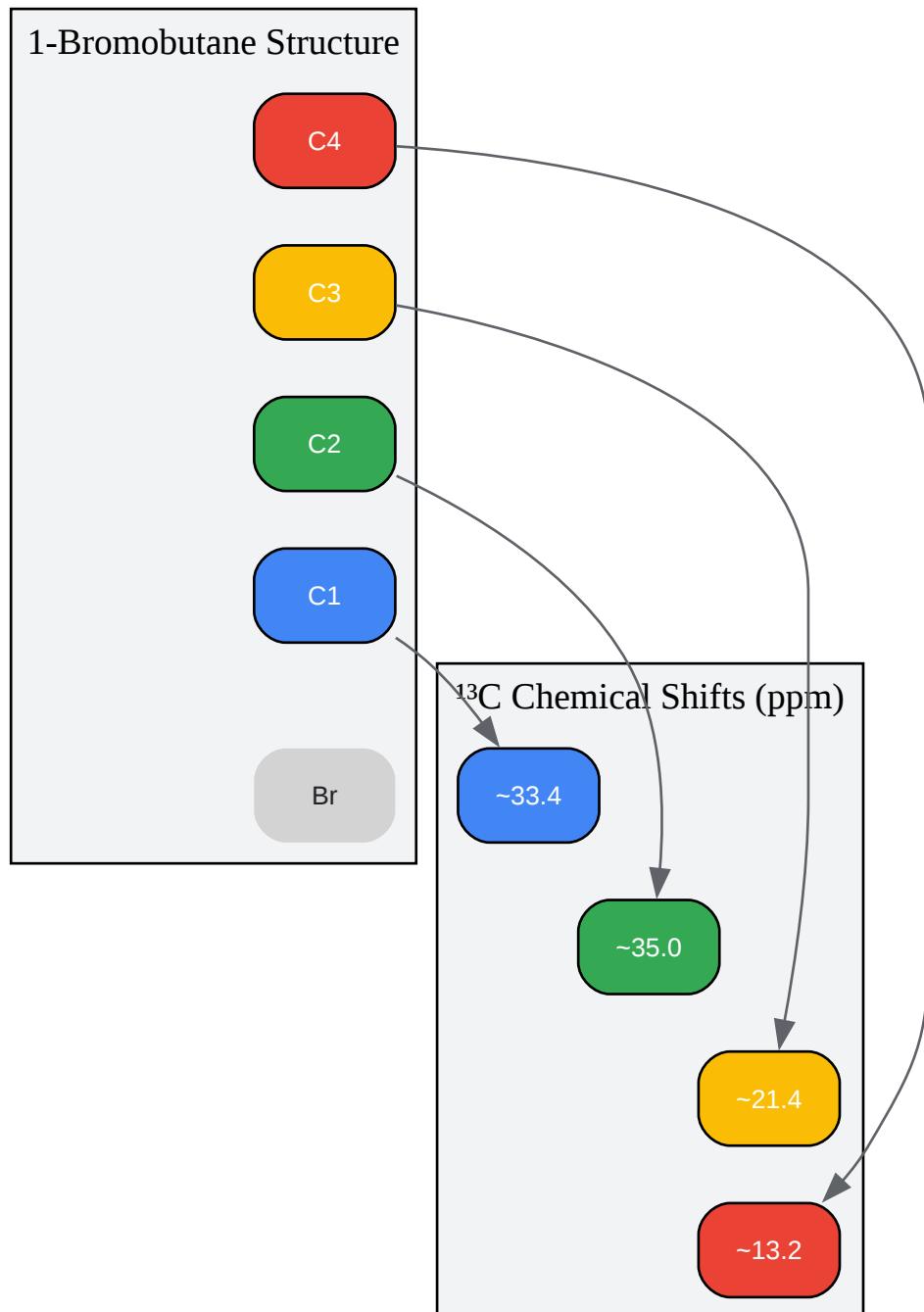
The following diagrams illustrate the structure of **1-bromobutane** and the correlations in its NMR spectra.

Caption: Molecular structure of **1-bromobutane**.



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Caption: ^1H NMR signal assignments and splitting patterns for **1-bromobutane**.



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Caption: Correlation of ^{13}C NMR signals with carbon atoms in **1-bromobutane**.

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